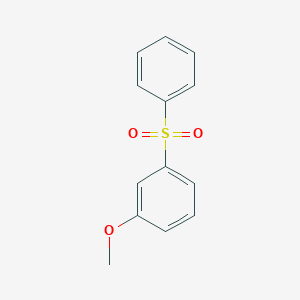
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide: is an organic compound that belongs to the class of amides It is characterized by the presence of bromine, chlorine, and methoxy substituents on its aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and 2-chloro-3-methoxybenzaldehyde.
Condensation Reaction: The primary step involves a condensation reaction between 3-bromophenylamine and 2-chloro-3-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Catalytic Hydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to enhance reaction efficiency and product isolation.
化学反应分析
Types of Reactions
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The bromine and chlorine substituents on the aromatic rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amine derivatives.
Substitution Products: Methoxy-substituted or cyano-substituted derivatives.
科学研究应用
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
N-(3-Bromophenyl)-3-(2-chlorophenyl)-2-propenamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(3-Bromophenyl)-3-(2-methoxyphenyl)-2-propenamide: Lacks the chlorine substituent, potentially altering its properties.
N-(3-Chlorophenyl)-3-(2-methoxyphenyl)-2-propenamide: Substitutes bromine with chlorine, which may influence its behavior in chemical reactions.
Uniqueness
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide is unique due to the presence of both bromine and chlorine substituents along with a methoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
853350-12-6 |
|---|---|
分子式 |
C16H13BrClNO2 |
分子量 |
366.63 g/mol |
IUPAC 名称 |
(E)-N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13BrClNO2/c1-21-14-7-2-4-11(16(14)18)8-9-15(20)19-13-6-3-5-12(17)10-13/h2-10H,1H3,(H,19,20)/b9-8+ |
InChI 键 |
TVMRVOIKHLZJFG-CMDGGOBGSA-N |
手性 SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC(=CC=C2)Br |
规范 SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


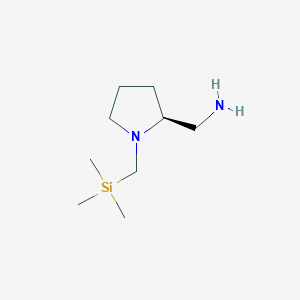

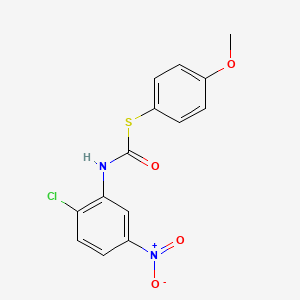

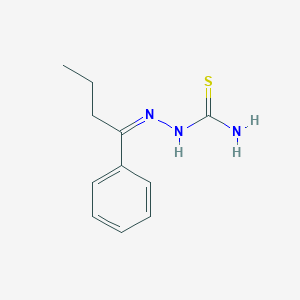
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
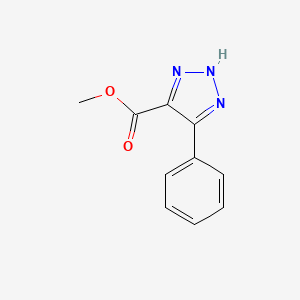
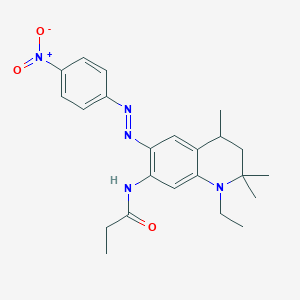
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)



